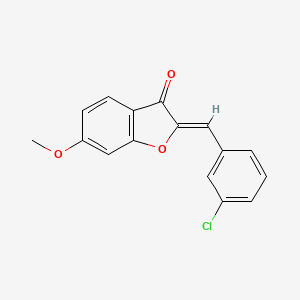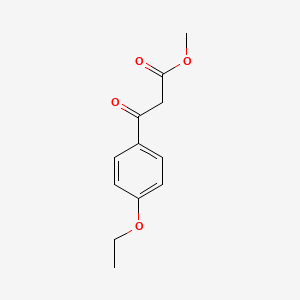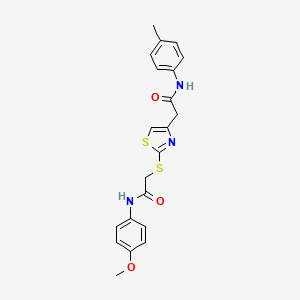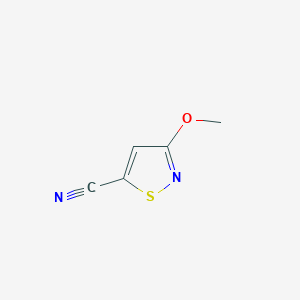
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as described in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This parent molecule can then be further modified by reacting with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Similarly, the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives involves the reaction of a menthyl sulfinate with benzylmagnesium chloride, followed by addition to a dihydroisoquinoline N-oxide . These methods suggest that the compound of interest could be synthesized through a multi-step process involving the formation of a tetrahydroquinoline derivative followed by sulfonamide formation.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . The structure of tetrahydroquinoline derivatives can be confirmed by X-ray crystallography, as demonstrated by the determination of the stereochemistry of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative . The molecular structure of the compound would likely be confirmed using similar techniques.
Chemical Reactions Analysis
The chemical reactions involving sulfonamide derivatives can include enzyme inhibitory activity, as seen with the acetylcholinesterase inhibition by a related compound . The kinetic mechanism of inhibition can be analyzed using Lineweaver-Burk plots and Dixon plots to determine inhibition constants and the nature of the inhibition (competitive or irreversible) . The compound of interest may also undergo similar reactions, potentially serving as an enzyme inhibitor.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as crystallinity and unit-cell parameters, can be determined by X-ray powder diffraction (XRPD) . The chemical properties, such as enzyme inhibitory activity and binding affinities, can be evaluated through biochemical assays and computational docking studies . These methods would be relevant for analyzing the physical and chemical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide.
科学的研究の応用
Molecular Structure and Interactions
The molecular structure and interactions of related compounds have been thoroughly investigated, demonstrating the importance of intramolecular and intermolecular hydrogen bonding. These bonds contribute to the stability and reactivity of such compounds, facilitating their applications in drug design and synthesis (Gelbrich, Haddow, & Griesser, 2011). The detailed molecular interactions provide a foundation for understanding how modifications in the structure could enhance biological activity or selectivity towards specific targets.
Synthesis and Chemical Properties
The synthesis of tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has shown significant antitumor activity, highlighting the potential of such compounds in medicinal chemistry and oncology research (Alqasoumi et al., 2010). Additionally, the rhodium-catalyzed cyanation of C-H bonds using related sulfonamide as a cyanating reagent opens new avenues for synthesizing benzonitrile derivatives, demonstrating the compound's versatility in organic synthesis (Chaitanya, Yadagiri, & Anbarasan, 2013).
Biological Applications and Potentials
Research on related compounds shows promising biological applications, including the development of new antitumor agents with potent efficacy compared to established drugs (Alqasoumi et al., 2010). Furthermore, the exploration of quinazoline derivatives for diuretic and antihypertensive agents reflects the potential of such chemical structures in addressing cardiovascular diseases (Rahman et al., 2014).
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17-13-23(31-3)24(14-18(17)2)32(29,30)26-21-10-11-22-20(15-21)9-12-25(28)27(22)16-19-7-5-4-6-8-19/h4-8,10-11,13-15,26H,9,12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSKBWGQSJXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)


![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)

![2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B2520856.png)

